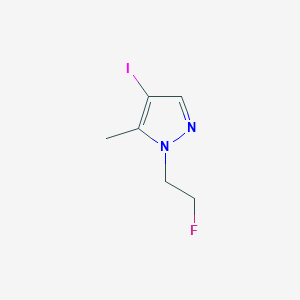

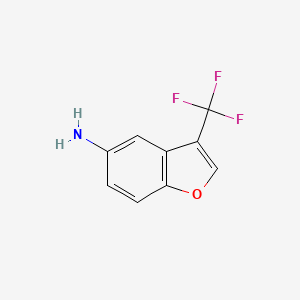

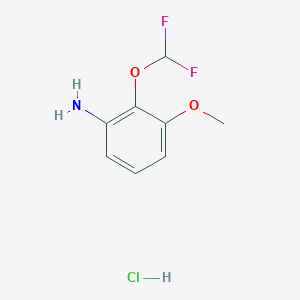

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride

Übersicht

Beschreibung

The compound of interest, 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride, is a fluorinated pyridine derivative with a piperidine moiety attached via an ether linkage. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related fluorinated pyridine and piperidine compounds involves various strategies, including palladium-catalyzed reactions, as seen in the preparation of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates a telescoped synthesis from commercially available precursors, which could be analogous to the synthesis of the compound . The fluorination of piperidine derivatives is also discussed, which is relevant to the synthesis of fluorinated piperidine-containing compounds .

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives can be deduced from spectroscopic data such as IR, NMR, and mass spectrometry. For instance, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed using these techniques . These methods would likely be applicable in analyzing the structure of 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride.

Chemical Reactions Analysis

The reactivity of pyridine with CsSO4F to produce fluorinated products suggests that similar conditions could be used to introduce fluorine into related compounds . Additionally, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involves multiple steps, including coupling and reduction reactions, which could be relevant to the chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine and piperidine compounds can be inferred from their synthesis and molecular structure. For example, the introduction of fluorine often affects the pKa and pharmacokinetic profiles of these compounds, as seen in the fluorination of piperidine derivatives . The solubility, stability, and reactivity of these compounds can also be influenced by the presence of fluorine and the specific substituents attached to the pyridine and piperidine rings.

Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride has been a significant compound in the synthesis of key intermediates in pharmaceutical research. For instance, it has been involved in the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a vital intermediate for creating potent deoxycytidine kinase inhibitors. This synthesis offers an economical alternative to traditional methods, demonstrating the compound's utility in streamlining pharmaceutical manufacturing processes (Zhang et al., 2009).

Corrosion Inhibition

The compound has also been studied for its potential applications in corrosion inhibition. Piperidine derivatives, including those related to 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride, have been investigated for their efficiency in protecting iron against corrosion. Molecular dynamics simulations and quantum chemical calculations suggest that these compounds could be effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).

Molecular Interaction Studies

The compound has been a subject of interest in studies focused on molecular interactions and drug design. It has been included in docking and quantitative structure–activity relationship (QSAR) studies for understanding the interaction of various compounds with biological targets like c-Met kinase. These studies are vital for the rational design of new drugs with improved efficacy and reduced side effects (Caballero et al., 2011).

Synthesis of Heterocycles

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is also relevant in the synthesis of diverse heterocycles, which are fundamental structures in many bioactive molecules. Research has demonstrated the compound's role in generating fluorinated nitrogen heterocycles, a class of compounds with significant applications in pharmaceuticals, material science, and agrochemicals (Simonneau et al., 2011).

Safety and Hazards

Safety measures for handling 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride include avoiding contact with skin and keeping the compound away from heat, sparks, open flames, and hot surfaces . In case of accidental exposure, it is recommended to remove the person to fresh air, rinse the skin or eyes with water, and seek medical advice if necessary .

Eigenschaften

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h3-4,6,9,12H,1-2,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWIXBSNEJHIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride | |

CAS RN |

1774897-18-5 | |

| Record name | Pyridine, 5-fluoro-2-(3-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774897-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)